2,3-Dichloro-1-nitro-4-propoxybenzene
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Overview
Description
2,3-Dichloro-1-nitro-4-propoxybenzene is an organic compound with the molecular formula C9H9Cl2NO3 and a molecular weight of 250.08 g/mol . It is characterized by the presence of two chlorine atoms, one nitro group, and one propoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-Dichloro-1-nitro-4-propoxybenzene typically involves organic chemical synthesis methods. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
2,3-Dichloro-1-nitro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-1-nitro-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-nitro-4-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and propoxy group can undergo substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,3-Dichloro-1-nitro-4-propoxybenzene can be compared with similar compounds such as:
2,3-Dichloro-1-nitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.
2,3-Dichloro-1-nitro-4-methoxybenzene: Contains a methoxy group instead of a propoxy group, which can affect its reactivity and applications.
2,3-Dichloro-1-nitro-4-ethoxybenzene: Similar to the propoxy derivative but with an ethoxy group, leading to different physical and chemical properties
Properties
IUPAC Name |
2,3-dichloro-1-nitro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-5-15-7-4-3-6(12(13)14)8(10)9(7)11/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQGGAPEQFMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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